3-Chloro-4-cyano-2-fluorophenylboronic acid

Description

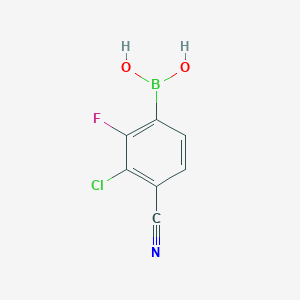

3-Chloro-4-cyano-2-fluorophenylboronic acid (C₇H₃BClFNO₂, molecular weight: 201.37 g/mol) is a halogen- and cyano-substituted phenylboronic acid. Its structure features a trifunctional aromatic ring with chlorine (Cl) at position 3, fluorine (F) at position 2, and a cyano (-CN) group at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials . Its steric and electronic profile, influenced by the electron-withdrawing substituents, enhances reactivity in palladium-catalyzed reactions.

Properties

IUPAC Name |

(3-chloro-4-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClFNO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRWDZDGKJTUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C#N)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyano-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-cyano-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyano-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents (e.g., DMF, DMSO) under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenyl derivatives with new functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

3-Chloro-4-cyano-2-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its ability to form stable complexes with biological targets enhances its utility in drug development processes.

Case Study: Anticancer Activity

Recent research has demonstrated that compounds derived from boronic acids exhibit significant antiproliferative activity against cancer cell lines. For instance, a study investigated the replacement of nitro groups with boronic acids in non-steroidal anti-androgens (NSAAs) and found that specific substitutions, including fluorine, significantly improved their effectiveness against prostate cancer cell lines (LAPC-4) .

Data Table: Antiproliferative Activity of Boronic Acid Derivatives

| Compound Code | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4a | >500 | HepG2 |

| 5a | 139.3 | PC-3 |

| 9a | 71.3 | LAPC-4 |

| 10a | 126.4 | HK-2 |

Organic Synthesis

Suzuki-Miyaura Coupling

The compound is extensively employed in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is vital for constructing complex organic molecules. This reaction allows for the formation of biaryl compounds through the coupling of organohalides with boronic acids under palladium(0) catalysis .

Advantages of Using Boronic Acids

The advantages of using boronic acids in these reactions include:

- Mild reaction conditions

- Low toxicity

- Versatility in functional groups

Material Science

Development of Advanced Materials

this compound is also utilized in material science for developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance properties like conductivity and mechanical strength, which are essential for applications in electronics and coatings .

Example: Conductive Polymers

Research has shown that integrating boronic acids into polymer matrices can significantly improve their electrical properties, making them suitable for use in electronic devices.

Bioconjugation Techniques

Selective Binding to Biomolecules

The boronic acid functionality of this compound allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is particularly useful for labeling biomolecules and improving drug delivery systems and diagnostic applications .

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyano-2-fluorophenylboronic acid depends on its application:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Enzyme Inhibition: In medicinal chemistry, the compound can act as an inhibitor by binding to the active site of enzymes, blocking their activity.

Comparison with Similar Compounds

Key Observations :

- Steric hindrance : The ortho-fluorine substituent (position 2) introduces steric constraints, reducing reactivity compared to para-substituted analogs like 2-chloro-4-fluorophenylboronic acid .

- Thermal stability: Halogenated analogs (e.g., 3-Chloro-4-fluorophenylboronic acid) exhibit higher melting points (263–265°C) due to stronger intermolecular interactions , whereas cyano-substituted derivatives may decompose at lower temperatures.

Research Tools and Characterization

- Crystallography : SHELX software is widely used for structural determination of boronic acid derivatives, enabling precise analysis of bond angles and substituent effects .

- Thermal analysis: Thermogravimetric analyzers (TGA) reveal mass loss profiles, with halogenated analogs showing higher decomposition temperatures (~300°C) than cyano-containing derivatives .

- Spectroscopy : Diffractometers and SEM are critical for analyzing crystallinity and morphology, particularly for materials science applications .

Biological Activity

3-Chloro-4-cyano-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a chloro group, a cyano group, and a fluorine atom, which contribute to its reactivity and interaction with various biological targets.

- Molecular Formula : C7H4BClFNO2

- Molecular Weight : 185.37 g/mol

- Structure : The compound features a phenyl ring substituted with a chlorine atom at the 3-position, a cyano group at the 4-position, and a fluorine atom at the 2-position. This arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with serine residues in active sites of enzymes, leading to modulation of their activity. This characteristic is particularly significant in the context of proteases and kinases, where it can act as an inhibitor or stabilizer .

Enzyme Inhibition

Research indicates that this compound can effectively inhibit serine proteases and kinases. Its interactions can lead to alterations in cellular signaling pathways and metabolic processes. For instance:

- Serine Proteases : The compound has shown potential in inhibiting serine proteases, which are crucial for various physiological processes, including blood coagulation and immune response.

- Kinase Enzymes : It can modulate kinase activity, impacting cell proliferation and survival pathways.

Anticancer Properties

Studies have demonstrated that derivatives of boronic acids, including this compound, exhibit antiproliferative effects against cancer cell lines. The introduction of cyano and fluorine substituents has been linked to enhanced biological activity compared to other analogs .

Case Studies

- In Vitro Studies on Cancer Cell Lines : In a comparative study involving various boronic acid derivatives, this compound exhibited significant antiproliferative activity against LAPC-4 prostate cancer cells. The presence of the cyano group was crucial for enhancing this activity when compared to compounds lacking this feature .

- Enzyme Interaction Studies : A theoretical model was developed to study the interaction between boronic acids and insulin receptors. This model indicated that the compound could stabilize insulin, suggesting potential applications in diabetes management through modulation of insulin signaling pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.